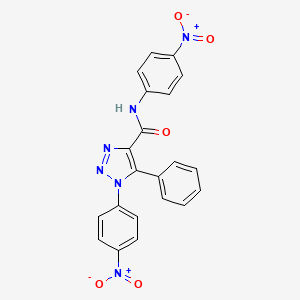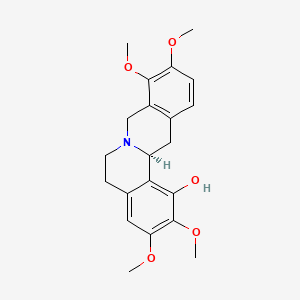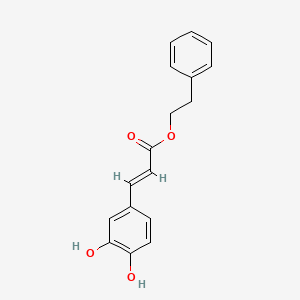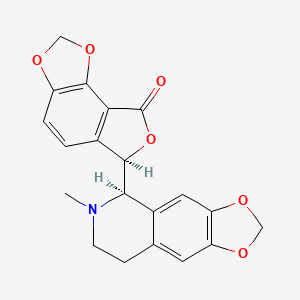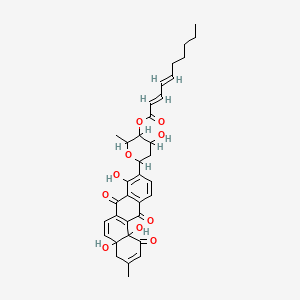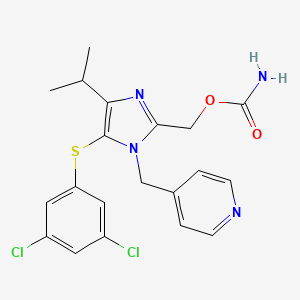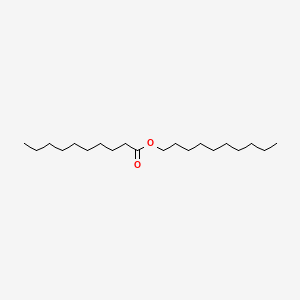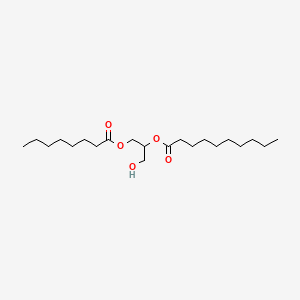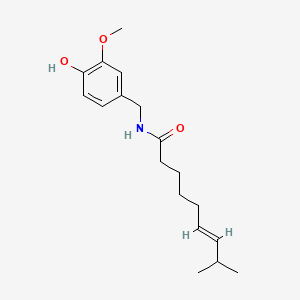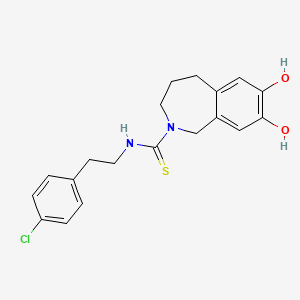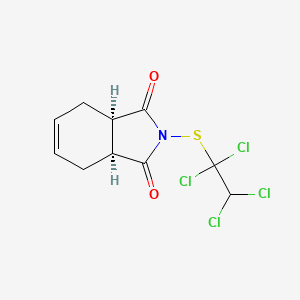![molecular formula C13H20Cl2N2 B1668350 2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride CAS No. 33162-17-3](/img/structure/B1668350.png)
2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
説明
“2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride” is a chemical compound with the empirical formula C13H20Cl2N2 . Its molecular weight is 275.22 . The IUPAC name for this compound is 2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2.2ClH/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12;;/h3-4,7,11,13-14H,5-6,8H2,1-2H3;2*1H . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 275.22 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources.科学的研究の応用
Synthesis and Chemical Analysis
Synthesis of Tritium-Labelled Derivatives : The compound has been used in the synthesis of tritium-labelled stobadine, a cardioprotective agent. This process involved catalytic reductive dehalogenation and achieved high radiochemical purity and specific activity (Marko et al., 1989).
Crystal and Molecular Structures : X-ray diffraction studies have been conducted to understand the crystal and molecular structures of derivatives of this compound. These studies contribute to the detailed understanding of the compound’s physicochemical parameters (Rybakov et al., 2011).
Pharmacological and Biological Studies
Cardioprotective Properties : Research on the plasma concentration, tissue distribution, and excretion of this compound in rats has been done to understand its potential as a cardioprotective agent. The study revealed significant insights into its pharmacokinetics and systemic availability (Kállay et al., 1990).
Central Nervous System Activities : There have been studies on the synthesis of its derivatives and their effects on the central nervous system. These studies have shown that variations in substituents significantly influence the potency of CNS activities (Nagai et al., 1979).
Antitumor Properties : Investigations have been conducted into the synthesis and biological evaluation of its derivatives, particularly for their cytotoxic properties in various tumor cell lines. Some derivatives have shown significant inhibition of DNA topoisomerases and potent cell proliferation inhibition (Costache et al., 1998).
Chemical Transformations and Novel Applications
- Chemical Transformations : Studies have explored novel transformations in indole chemistry, utilizing derivatives of this compound. These transformations have led to the synthesis of various indole-related structures, enhancing our understanding of indole chemistry and its applications (Acheson et al., 1978).
Diverse N-heterocycle Synthesis : Research has shown that diverse N-heterocycles, including indoles and pyrido[4,3-b]indoles, can be synthesized from biomass-derived compounds. This suggests potential environmentally friendly applications of this compound in organic synthesis (Bhusal & Sperry, 2016).
Supercritical Fluid Extraction : A study demonstrated the use of supercritical fluid extraction for the quantification of heterocyclic amines, including derivatives of this compound, in meat samples. This method offers a novel approach to food safety analysis (de Andrés et al., 2010).
Safety And Hazards
特性
IUPAC Name |
2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12;;/h3-4,7,11,13-14H,5-6,8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLFAMANDIWUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3C2CN(CC3)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17411-19-7 (Parent) | |
| Record name | Carbidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033162173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
275.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride | |
CAS RN |
33162-17-3 | |
| Record name | Carbidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033162173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



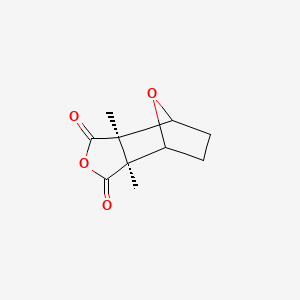
![1-(3-Chloro-4-Methylphenyl)-3-{2-[({5-[(Dimethylamino)methyl]-2-Furyl}methyl)thio]ethyl}urea](/img/structure/B1668270.png)
